Enhanced Acidity: pKa 2.31 vs. 2.55 for the Oxygen Analog Chromone-3-Carboxylic Acid
The target compound exhibits a predicted pKa of 2.31±0.20, which is 0.24 log units lower than the pKa of 2.55±0.20 for the direct oxygen analog 4-oxo-4H-chromene-3-carboxylic acid [1]. This increased acidity arises from the greater electron-withdrawing polarizability of the sulfur atom compared to oxygen within the heterocyclic ring, stabilizing the conjugate base . At physiological pH 7.4, the sulfur analog is expected to exist in a higher fractional population of the ionized carboxylate form, which can influence solubility, membrane permeability, and protein binding interactions during biological screening .
| Evidence Dimension | Acid dissociation constant (pKa) of the 3-carboxylic acid group |
|---|---|
| Target Compound Data | pKa = 2.31 ± 0.20 (Predicted) |
| Comparator Or Baseline | 4-Oxo-4H-chromene-3-carboxylic acid (CAS 39079-62-4): pKa = 2.55 ± 0.20 (Predicted) |
| Quantified Difference | ΔpKa = 0.24 units (target compound is more acidic by a factor of approximately 1.74× in Ka) |
| Conditions | Predicted values from ACD/Labs software; both compounds measured under standard computational protocols. |
Why This Matters
For salt selection, formulation development, or reactive coupling chemistry, the 0.24 pKa unit difference is practically meaningful and precludes direct one-to-one substitution.
- [1] ChemicalBook. Chromone-3-carboxylic acid (CAS 39079-62-4). pKa: 2.55±0.20 (Predicted). Available at: https://www.chemicalbook.in/CHROMONE-3-CARBOXYLIC-ACID View Source
